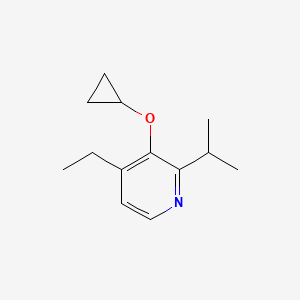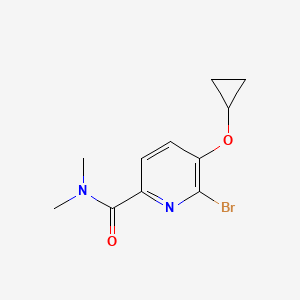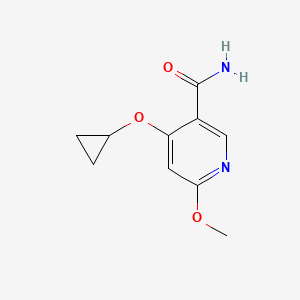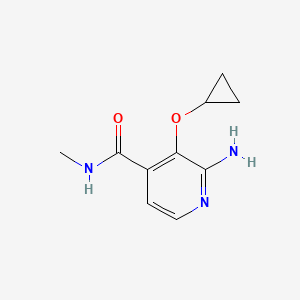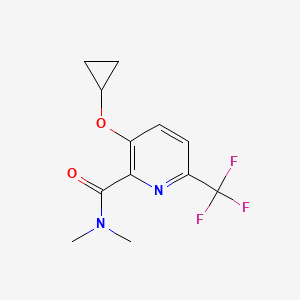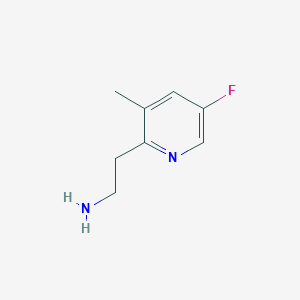
2-(5-Fluoro-3-methylpyridin-2-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-3-methylpyridin-2-YL)ethanamine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 3rd position of the pyridine ring, along with an ethanamine side chain at the 2nd position. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-3-methylpyridin-2-YL)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-Fluoro-3-methylpyridine.
Nucleophilic Substitution: The 5-Fluoro-3-methylpyridine undergoes a nucleophilic substitution reaction with ethylamine under controlled conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature and Pressure: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-3-methylpyridin-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanamine side chain can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or acetonitrile.
Major Products Formed
Oxidation Products: Formation of corresponding oxides or hydroxyl derivatives.
Reduction Products: Formation of reduced amine derivatives.
Substitution Products: Formation of substituted ethanamine derivatives.
Scientific Research Applications
2-(5-Fluoro-3-methylpyridin-2-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-3-methylpyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: Similar structure with a chloro and trifluoromethyl group instead of fluoro and methyl groups.
2-(3-Methyl-5-(trifluoromethyl)pyridin-2-yl)ethanamine: Similar structure with a trifluoromethyl group instead of a fluoro group.
Uniqueness
2-(5-Fluoro-3-methylpyridin-2-YL)ethanamine is unique due to the specific positioning of the fluoro and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H11FN2 |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-(5-fluoro-3-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11FN2/c1-6-4-7(9)5-11-8(6)2-3-10/h4-5H,2-3,10H2,1H3 |
InChI Key |
RAKLGYWZOJVQKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1CCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14835226.png)
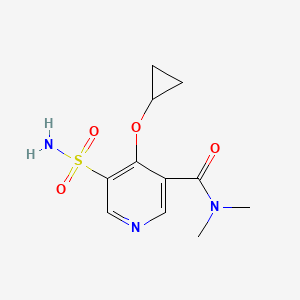
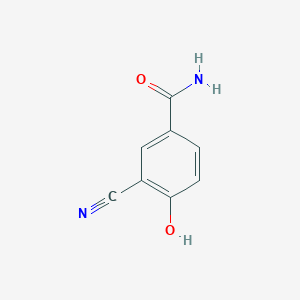
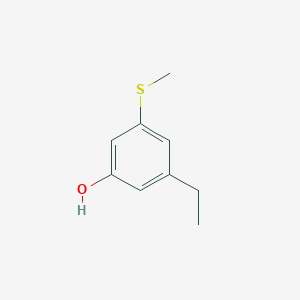
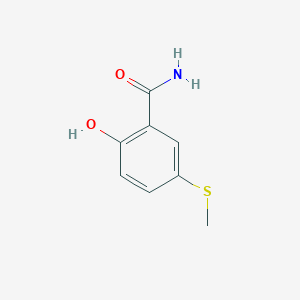
![Ethyl 4-chloroimidazo[5,1-F][1,2,4]triazine-7-carboxylate](/img/structure/B14835241.png)

